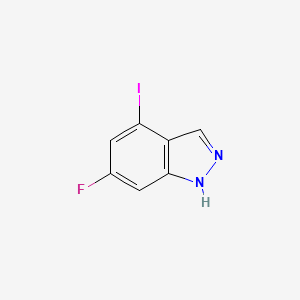

6-Fluoro-4-iodo-1H-indazole

Beschreibung

Significance of Indazole Scaffolds in Synthetic Organic Chemistry

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov This inherent versatility has established the indazole core as a critical component in drug discovery and a valuable building block in synthetic organic chemistry. chim.it

Indazole as a Versatile Building Block in Complex Chemical Synthesis

The utility of the indazole nucleus stems from its rigid bicyclic structure and the presence of multiple sites for chemical modification. Both the pyrazole (B372694) and the benzene (B151609) rings can be functionalized to create a diverse library of derivatives. nih.gov This structural tunability allows chemists to systematically alter the steric and electronic properties of the molecule to optimize its function, whether for biological activity or material properties. researchgate.net Consequently, the indazole motif is a key structural component in numerous clinically approved drugs and compounds under investigation. For example, Pazopanib, an FDA-approved tyrosine kinase inhibitor for cancer treatment, and Niraparib, a PARP inhibitor, both feature the 2H-indazole core, highlighting the scaffold's importance in modern therapeutics. thieme-connect.de

The synthesis of the indazole ring itself can be achieved through various methods, often starting from precursors like o-halobenzaldehydes, 2-fluorobenzonitriles, or substituted hydrazones. nih.govchemicalbook.com Once formed, the indazole ring serves as a robust platform for further elaboration, enabling the construction of intricate molecules for a wide range of applications. nih.gov

Strategic Role of Halogenation in Indazole Frameworks for Reactivity Modulation

Halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a powerful and widely used strategy in organic synthesis to modulate the reactivity and properties of aromatic and heterocyclic compounds like indazole. chim.it Halogen atoms serve two primary purposes: they act as versatile synthetic "handles" for subsequent reactions, and they directly influence the molecule's physicochemical properties. mdpi.com

Halogenated indazoles, particularly bromo- and iodo-substituted derivatives, are highly valued precursors for metal-catalyzed cross-coupling reactions. chim.it Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings enable the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions on the indazole ring. nih.govarkat-usa.org This allows for the precise installation of a wide variety of functional groups, including aryl, alkyl, and alkynyl moieties, which is a cornerstone of modern drug discovery and development. nih.gov The reactivity of the halogen in these coupling reactions generally follows the trend I > Br > Cl, allowing for selective reactions on poly-halogenated substrates. nih.gov

Beyond serving as reactive sites, halogens, particularly fluorine, can profoundly alter a molecule's properties. The inclusion of fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism, enhance binding affinity to protein targets through favorable interactions, and modify lipophilicity and pKa, which affects absorption and distribution in biological systems. researchgate.netmdpi.com

| Halogen | Primary Role in Indazole Synthesis | Reactivity in Cross-Coupling | Influence on Molecular Properties |

| Iodine (I) | Excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). chim.itnih.gov | Highest | Can participate in halogen bonding. |

| Bromine (Br) | Good leaving group for cross-coupling reactions, often used when higher reactivity of iodine is not needed. chim.it | High | Less reactive than iodine, allowing for potential selectivity. |

| Chlorine (Cl) | More stable bond, requires more forcing reaction conditions for cross-coupling. arkat-usa.org | Moderate to Low | Can be used when Br or I are too reactive. |

| Fluorine (F) | Generally not used as a leaving group in cross-coupling. Primarily used to modulate electronic and biological properties. mdpi.comrsc.org | Very Low / Inert | Increases metabolic stability, alters pKa, enhances binding affinity. researchgate.netmdpi.com |

Overview of 6-Fluoro-4-iodo-1H-Indazole's Position in Substituted Indazole Research

The compound This compound represents a highly specialized and synthetically valuable building block within the field of substituted indazole research. Its structure is strategically designed for regioselective functionalization, a key concept in the efficient synthesis of complex molecules. The presence of two different halogen atoms at distinct positions on the indazole core—an iodine at position 4 and a fluorine at position 6—is central to its utility.

The primary significance of this di-halogenated pattern lies in the differential reactivity of the carbon-iodine (C-I) and carbon-fluorine (C-F) bonds. The C-I bond is significantly more labile and readily participates in palladium-catalyzed cross-coupling reactions. nih.gov This allows a synthetic chemist to selectively introduce a wide range of substituents at the 4-position of the indazole ring via reactions like Suzuki or Sonogashira coupling, while the robust C-F bond at the 6-position remains intact. nih.gov This type of selective modification is exemplified in the synthesis of complex indazole derivatives where a bromo-iodo-indazole is selectively reacted at the more reactive iodine position. nih.gov

| Property | Data |

| Chemical Formula | C₇H₄FIN₂ |

| Molecular Weight | 261.94 g/mol |

| Physical State | Predicted to be a solid at room temperature |

| Key Structural Features | 1H-Indazole core, Iodine at C4, Fluorine at C6 |

| Primary Synthetic Utility | Intermediate for regioselective cross-coupling reactions |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-fluoro-4-iodo-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIN2/c8-4-1-6(9)5-3-10-11-7(5)2-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNVXNXRFDLJOEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NN=C2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646409 | |

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887567-89-7 | |

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887567-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Functionalization of 6 Fluoro 4 Iodo 1h Indazole

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The differential reactivity of the C-I and C-F bonds in 6-Fluoro-4-iodo-1H-indazole is a cornerstone of its synthetic utility. The carbon-iodine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, compared to the much stronger carbon-fluorine bond. This selectivity allows for a range of cross-coupling reactions to be performed specifically at the 4-position of the indazole ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. In the context of this compound, this reaction enables the introduction of a wide variety of aryl and vinyl substituents at the 4-position. The reaction typically involves a palladium catalyst, a base, and a boronic acid or boronate ester as the coupling partner. The selective reaction at the C-I bond leaves the C-F bond intact for potential subsequent transformations.

Sonogashira Coupling for Alkynylation

The Sonogashira coupling provides a direct route to introduce alkyne moieties onto the indazole scaffold, a common structural motif in pharmacologically active compounds. This reaction involves the coupling of this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. Similar to the Suzuki-Miyaura coupling, the reaction proceeds selectively at the more reactive C-I bond.

Buchwald-Hartwig Amination for C-N Bond Formation

The formation of carbon-nitrogen bonds is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. The Buchwald-Hartwig amination allows for the direct coupling of this compound with a wide range of primary and secondary amines. This palladium-catalyzed reaction offers a versatile and efficient method for the synthesis of 4-aminoindazole derivatives, again with high selectivity for the C-I bond over the C-F bond.

Nucleophilic Aromatic Substitution on the Fluorine Moiety

While the C-F bond is generally less reactive than the C-I bond in metal-catalyzed cross-coupling reactions, it can be susceptible to nucleophilic aromatic substitution (SNA_r). The electron-withdrawing nature of the indazole ring system can activate the C-F bond towards attack by strong nucleophiles. This reaction pathway allows for the introduction of various functional groups, such as alkoxides, thiolates, and amines, at the 6-position, further expanding the synthetic diversity of the this compound scaffold.

Electrophilic Substitution Reactions on the Indazole Aromatic Ring

The indazole ring itself can undergo electrophilic substitution reactions, although the presence of the electron-withdrawing fluorine and iodine atoms deactivates the ring towards electrophilic attack. The directing effects of the existing substituents and the indazole nitrogen atoms will influence the position of substitution. For instance, the 4-fluoro substituent may direct incoming electrophiles to the 5- or 7-positions through resonance effects. Careful selection of reaction conditions and electrophiles is necessary to achieve selective functionalization of the aromatic core.

Functional Group Transformations and Derivatization of Existent Substituents

The substituents at the C4 and C6 positions of this compound are the primary sites for functionalization. The carbon-iodine bond is particularly labile and serves as a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. The carbon-fluorine bond is significantly stronger and generally less reactive, allowing for selective transformations at the C4 position.

The 4-iodo group is readily transformed via numerous palladium-catalyzed reactions. Its high reactivity makes it an excellent electrophilic partner for a wide range of coupling partners.

Suzuki-Miyaura Coupling: This is one of the most common transformations for aryl iodides. The 4-iodo group can be coupled with various aryl, heteroaryl, or vinyl boronic acids or their corresponding pinacol (B44631) esters to introduce diverse substituents. For example, unprotected 3-iodoindazoles readily undergo Suzuki coupling with pinacol vinyl boronate under microwave irradiation, demonstrating that the iodo-substituent is amenable to such transformations even on a free NH-indazole. mdpi.com Similarly, N-protected 3-iodoindazoles react with a wide array of (hetero)arylboronic acids in high yields. nih.gov These precedents strongly support the feasibility of similar reactions at the C4-iodo position of this compound.

Heck Reaction: The Heck reaction provides a method for C-C bond formation by coupling the aryl iodide with an alkene. For instance, a Heck reaction between a protected 3-iodo-6-nitro-1H-indazole and 2-vinyl pyridine (B92270) has been reported to proceed in the presence of a palladium catalyst. google.com This indicates that the 4-iodo group can be used to install vinyl substituents.

Other Cross-Coupling Reactions: The versatility of the iodo group extends to other coupling protocols. Cyanation can be achieved using reagents like zinc(II) cyanide with a palladium catalyst to introduce a nitrile group. thieme-connect.de Nucleophilic substitution with thiols can also be accomplished using palladium catalysis to form aryl thioethers.

The fluorine substituent at the C6 position is considerably more stable and less prone to substitution than the iodine at C4. This difference in reactivity allows for highly selective functionalization at the iodo-position without disturbing the fluoro-group. Transformations involving the C-F bond typically require harsh conditions or specialized catalytic systems designed for C-F activation and are not commonly observed when a more reactive C-I bond is present.

| Reaction Type | Coupling Partner | Catalyst/Reagents (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂, HetAr-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₃PO₄) | 4-Aryl/Heteroaryl-indazole | nih.gov |

| Suzuki-Miyaura Coupling | Vinyl-B(pin) | Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 4-Vinyl-indazole | mdpi.com |

| Heck Reaction | Alkene (e.g., 2-Vinyl Pyridine) | Pd(OAc)₂, Ligand (e.g., P(o-tol)₃), Base | 4-Alkene-substituted indazole | google.com |

| Cyanation | Zn(CN)₂ | Pd₂(dba)₃, Ligand (dppf) | 4-Cyano-indazole | thieme-connect.de |

| Thiolation | R-SH | Palladium Catalyst | 4-Thioether-indazole |

Regioselective Functionalization of Indazole Nitrogen Atoms (N1 and N2)

The 1H-indazole core possesses two nucleophilic nitrogen atoms, N1 and N2, which can both undergo reactions such as alkylation or acylation. The direct functionalization of the NH group often leads to a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. nih.govresearchgate.net The outcome of these reactions is highly dependent on a variety of factors, including the nature of the substituents on the indazole ring, the choice of electrophile, the base, the solvent, and the reaction temperature. nih.govbohrium.com

Generally, the N1-substituted indazole is the thermodynamically more stable isomer, while the N2-substituted product is often favored under kinetic control. connectjournals.com This dichotomy allows for the selective synthesis of one isomer over the other by carefully tuning the reaction conditions.

Influence of Base and Solvent: The choice of base and solvent system plays a critical role in directing the regioselectivity of N-alkylation.

NaH in THF: This combination has been shown to strongly favor the formation of the N1-alkylated product for a wide range of substituted indazoles. The selectivity is attributed to the coordination of the sodium cation between the N2 nitrogen and an oxygen atom of a C3-substituent, sterically directing the incoming electrophile to the N1 position. nih.govbeilstein-journals.org

Cs₂CO₃ in DMF: This system often leads to the kinetically favored N2-substituted product. The larger cesium cation and the polar aprotic nature of DMF favor the formation of the indazolide anion, which reacts at the more sterically accessible and electronically richer N2 position. thieme-connect.de

K₂CO₃ in DMF: This is a common combination that frequently results in a mixture of N1 and N2 regioisomers, with ratios that can be influenced by the specific substrates and temperature. nih.govbohrium.com

Steric and Electronic Effects: The substituents on the indazole ring also exert significant influence.

Steric Hindrance: Bulky substituents at the C7 position can sterically block the N1 position, thereby favoring substitution at N2. Conversely, bulky groups at C3 may favor N1 substitution.

Electronic Effects: Electron-withdrawing groups on the benzene (B151609) ring can influence the pKa of the N-H proton and the nucleophilicity of the respective nitrogen atoms. Studies have shown that indazoles with electron-withdrawing groups at C7 (e.g., NO₂, CO₂Me) can exhibit excellent N2 regioselectivity. nih.gov

Mitsunobu Reaction: The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DEAD or DBAD) typically favors the formation of the N2-substituted indazole, which is the kinetic product. beilstein-journals.org

The table below summarizes the general trends observed in the N-alkylation of substituted indazoles, which are applicable to this compound.

| Reaction Conditions | Major Product | Control Type | Rationale | Reference |

|---|---|---|---|---|

| NaH, Alkyl Halide, THF | N1-Isomer | Thermodynamic/Chelation | Favors the more stable N1 product; potential Na⁺ chelation directs to N1. | nih.govbeilstein-journals.org |

| Cs₂CO₃, Alkyl Halide, DMF | N2-Isomer | Kinetic | Reaction at the more sterically accessible/nucleophilic N2 position. | thieme-connect.de |

| K₂CO₃, Alkyl Halide, DMF | N1/N2 Mixture | Mixed | Often provides low regioselectivity. | nih.govbohrium.com |

| Alcohol, PPh₃, DEAD (Mitsunobu) | N2-Isomer | Kinetic | Standard outcome for Mitsunobu reaction on indazoles. | beilstein-journals.org |

By leveraging these established principles, synthetic chemists can selectively functionalize the this compound core at either the N1 or N2 position, paving the way for the creation of diverse molecular architectures for various applications.

Applications of 6 Fluoro 4 Iodo 1h Indazole As a Synthetic Intermediate

Precursor in Complex Heterocyclic Synthesis

The indazole nucleus is a recognized "privileged scaffold" in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The utility of 6-Fluoro-4-iodo-1H-indazole lies in its capacity to serve as a starting point for constructing more elaborate molecular architectures.

Construction of Advanced Organic Scaffolds

The dual halogenation of the this compound ring provides two distinct reactive sites for sequential, site-selective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond in common transition-metal-catalyzed cross-coupling reactions. This reactivity difference allows for the precise, stepwise introduction of different substituents, which is a cornerstone for building complex organic scaffolds.

For instance, the iodine at the 4-position can readily participate in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings to introduce new aryl, alkynyl, or amino groups. The fluorine atom at the 6-position typically remains intact during these transformations, available for later-stage modification if desired, or serving as a bioisosteric replacement for hydrogen, which can enhance metabolic stability or binding affinity in biological targets. This controlled, stepwise approach is crucial for the efficient assembly of intricate, three-dimensional molecules from a relatively simple starting material.

Synthesis of Indazole-Based Derivatives with Tailored Properties

The ability to selectively functionalize this compound enables the synthesis of libraries of indazole derivatives with fine-tuned electronic and steric properties. This is particularly valuable in drug discovery, where structure-activity relationship (SAR) studies are essential for optimizing lead compounds.

Researchers can systematically vary the substituent introduced at the 4-position to probe interactions with a biological target, such as a protein kinase. The fluorine at the 6-position often contributes to favorable pharmacokinetic properties. For example, a related compound, 4-(6-fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM), was developed as a potential PET tracer, highlighting the importance of the fluoro-indazole core in designing molecules with specific in vivo characteristics. The synthesis of such complex molecules often relies on intermediates where strategic halogenation allows for key coupling reactions.

Below is a representative table of cross-coupling reactions that can be applied to the this compound scaffold to generate diverse derivatives.

| Reaction Type | Reagents & Conditions | Resulting Functional Group at C4 | Significance |

| Suzuki-Miyaura Coupling | R-B(OR)₂, Pd catalyst, Base | Aryl, Heteroaryl | Forms C-C bonds, introduces aromatic systems |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Alkynyl | Forms C-C bonds, introduces linear sp-hybridized fragments |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, Base | Amino | Forms C-N bonds, introduces nitrogen-based functional groups |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl | Forms C-C bonds, introduces vinyl groups |

This table illustrates the synthetic potential of the this compound intermediate based on standard cross-coupling methodologies.

Building Block for Materials Science Applications

The electronic properties inherent to the indazole ring, combined with the modifiable nature of the this compound derivative, make it an attractive candidate for the synthesis of novel organic materials with applications in electronics and photonics.

Integration into Semiconducting Molecules and Polymers

Organic semiconductors are the active components in a range of electronic devices. The performance of these materials is highly dependent on their molecular structure, which influences their electronic energy levels (HOMO/LUMO) and intermolecular packing. Halogenated heterocyclic compounds are of growing interest in this field.

While direct studies on polymers derived from this compound are not widely reported, research on analogous compounds provides strong evidence of its potential. For instance, the closely related 4-Fluoro-1H-indazole is explicitly used in the synthesis of semiconducting molecules and polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemenu.com The synthetic versatility of the iodo-substituted version, this compound, would allow for its incorporation into conjugated polymer backbones via cross-coupling reactions, enabling the creation of new semiconducting materials.

Application in Organic Electronics (e.g., OLEDs, OPVs)

The development of materials for organic electronics often involves creating donor-acceptor (D-A) structures to facilitate charge separation or transport. The indazole nucleus can be functionalized to act as either an electron-donating or electron-withdrawing component. The this compound intermediate is a key starting point for building such tailored molecules.

Through a Sonogashira or Suzuki coupling at the 4-iodo position, the indazole unit can be linked to other aromatic systems, forming the conjugated backbone of molecules designed for OLEDs or OPVs. ambeed.com The fluorine substituent can help to tune the material's energy levels and improve its stability. Commercial suppliers of chemical building blocks for materials science often list halogenated indazoles, including iodo- and fluoro-substituted variants, under categories for OLED and electronic materials, indicating their relevance in this research area. diva-portal.org

Role as a Chromophore Unit in Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) rely on a molecular dye, or chromophore, to absorb light. Efficient chromophores often possess a donor-π-acceptor (D-π-A) architecture, which promotes intramolecular charge transfer upon photoexcitation. mdpi.com The design of these dyes involves tuning the donor, linker (π-bridge), and acceptor components to optimize light absorption and electron injection into the semiconductor (e.g., TiO₂). mdpi.com

The this compound scaffold can be envisioned as a component within such a D-π-A chromophore. The indazole ring itself can be part of the conjugated π-system. By selecting appropriate reaction partners, the indazole unit could be functionalized to serve different roles. For example, coupling an electron-donating group (like a triarylamine) to the 4-position would allow the indazole to function as part of the π-bridge or as an auxiliary acceptor. Conversely, attaching an electron-withdrawing anchoring group (like a cyanoacrylic acid) could be achieved through multi-step synthesis starting from the indazole core. The ability to build upon the this compound framework provides a pathway to novel dye structures with potentially optimized photophysical and photovoltaic properties. mdpi.com

Intermediate in Radiosynthesis of Molecular Imaging Probes

The chemical architecture of this compound makes it a molecule of significant interest as a precursor in the synthesis of radiolabeled molecular imaging probes, particularly for Positron Emission Tomography (PET). Molecular imaging probes are crucial for the non-invasive visualization and quantification of biochemical processes in vivo, aiding in early disease diagnosis and the development of new therapeutics. The indazole scaffold itself is a core component of many biologically active compounds, and the presence of both fluorine and iodine atoms on the ring system of this specific intermediate offers versatile options for the introduction of radionuclides.

While specific examples of the direct use of this compound in the synthesis of clinically evaluated PET tracers are not extensively detailed in published literature, its structural features suggest its utility as a valuable building block. The dual halogenation provides two distinct reactive sites that can be exploited for different radiolabeling strategies.

The iodine atom at the 4-position serves as a versatile handle for various chemical transformations. It is a common precursor for introducing radioisotopes of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) through radioiodination reactions. More frequently in modern radiochemistry, the iodo-substituent is utilized as a leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a radiolabeled moiety, such as a [¹⁸F]fluoroalkyl group, or for the attachment of a prosthetic group that already contains the radionuclide. For instance, the iodine can be displaced in Stille or Suzuki coupling reactions to build more complex molecular structures that are then subjected to radiolabeling.

The fluorine atom at the 6-position is also of great importance. In the context of PET imaging, the most commonly used radionuclide is fluorine-18 (B77423) (¹⁸F) due to its favorable decay characteristics, including a 109.8-minute half-life and low positron energy. While the existing fluorine atom in this compound is a stable ¹⁹F isotope, its presence in the final non-radiolabeled reference standard is essential for characterizing the ultimate radiotracer. Furthermore, the iodo-precursor can be used in nucleophilic aromatic substitution (SNAr) reactions to introduce [¹⁸F]fluoride, although this typically requires strong electron-withdrawing groups to activate the ring. A more common approach would be to use the iodo-indazole as a precursor to a boronic ester or a stannane (B1208499) derivative, which can then undergo a coupling reaction with an [¹⁸F]fluorinated building block.

The potential synthetic utility of this compound as a precursor for radiolabeled probes is summarized in the table below, highlighting the role of each halogen.

| Reactive Site | Potential Radiosynthesis Strategy | Radionuclide | Description of Research Findings |

| Iodine at C4 | Radioiodination | ¹²³I, ¹²⁴I, ¹³¹I | The iodine atom can be directly replaced with a radioisotope of iodine. This is a straightforward method for synthesizing radioiodinated imaging agents. |

| Iodine at C4 | Precursor for Stille or Suzuki Coupling | ¹⁸F, ¹¹C | The iodo group can be converted to a stannyl (B1234572) or boronic ester derivative. This allows for cross-coupling with a separate, radiolabeled fragment, enabling the synthesis of more complex PET tracers. |

| Iodine at C4 | Copper-mediated Radiofluorination | ¹⁸F | The iodo-precursor can be subjected to radiofluorination using [¹⁸F]fluoride in the presence of a copper catalyst. This method allows for the direct introduction of ¹⁸F onto the aromatic ring. |

| Fluorine at C6 | Reference Standard | N/A | The stable ¹⁹F atom serves as a crucial component of the non-radioactive "cold" standard, which is necessary for the identification and quality control of the final ¹⁸F-labeled radiotracer. |

Research into related fluorinated and iodinated indazole derivatives has demonstrated their value in developing PET tracers for various biological targets, including enzymes like cyclooxygenase-2 (COX-2) and kinases such as Leucine-Rich Repeat Kinase 2 (LRRK2). evitachem.combldpharm.com These studies underscore the general applicability of the indazole scaffold in tracer development and highlight the importance of halogenated precursors for facilitating radiosynthesis. bldpharm.com The strategic placement of both a fluorine and an iodine atom in this compound provides synthetic chemists with multiple options for developing novel molecular imaging probes.

Spectroscopic Characterization and Structural Elucidation Studies of 6 Fluoro 4 Iodo 1h Indazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of indazole derivatives in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra allows for the precise assignment of atoms within the molecule.

For indazole derivatives, the chemical shifts and coupling constants are highly sensitive to the substitution pattern on the bicyclic ring system. In a derivative like Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate , the fluorine atom at the C6 position and other substituents significantly influence the electronic environment of the neighboring protons and carbons. nih.gov

¹H NMR: In the proton NMR spectrum of this derivative, the protons on the indazole ring exhibit characteristic splitting patterns. For instance, the proton at C7 typically appears as a doublet of doublets due to coupling with the C5 proton and the fluorine at C6. The presence of the iodine atom at C4 would further influence the chemical shifts of adjacent protons, typically causing a downfield shift. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides crucial information about the carbon skeleton. The carbon atoms directly bonded to electronegative atoms like fluorine and iodine show distinct chemical shifts. The C-F and C-I bonds result in large shifts, and the C-F coupling is a key diagnostic feature. In the spectrum of Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the carbons of the indazole core show signals influenced by the fluorine atom, exhibiting characteristic doublet splitting with specific coupling constants (JC-F). For example, C6 (the carbon bearing the fluorine) and the adjacent carbons C5 and C7 all show coupling to the ¹⁹F nucleus. nih.gov

¹⁹F NMR: ¹⁹F NMR is particularly diagnostic for fluorinated compounds. A single peak in the ¹⁹F NMR spectrum confirms the presence of one fluorine environment in the molecule. For Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the ¹⁹F NMR spectrum in CDCl₃ shows a chemical shift at δ -112.4 ppm. nih.gov This value is characteristic for a fluorine atom attached to an aromatic ring and can be influenced by solvent and other substituents. Predicting ¹⁹F chemical shifts using computational methods, often in conjunction with experimental data, has become a reliable strategy for assigning structures in multifluorinated aromatic systems. nih.gov

Table 1: NMR Spectroscopic Data for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov

| Nucleus | Chemical Shift (δ ppm) | Multiplicity & Coupling Constants (J in Hz) |

|---|---|---|

| ¹H | 8.26 (H-7) | dd, J = 8.9, 5.2 Hz |

| 7.58 (Ar-H) | d, J = 8.9 Hz | |

| 7.28–7.24 (H-5, Ar-H) | m | |

| 7.14 (Ar-H) | td, J = 9.0, 2.2 Hz | |

| 7.06 (Ar-H) | d, J = 8.9 Hz | |

| 4.06 (OCH₃) | s | |

| 3.89 (OCH₃) | s | |

| ¹³C | 163.7, 162.8, 161.7, 159.5 | - |

| 140.9 | d, J = 12.7 Hz | |

| 136.4, 131.9, 125.4 | - | |

| 123.9 | d, J = 10.9 Hz | |

| 121.0, 114.8 | - | |

| 113.6 | d, J = 25.7 Hz | |

| 96.6 | d, J = 26.9 Hz | |

| 55.6, 52.2 | - | |

| ¹⁹F | -112.4 | - |

Mass Spectrometry (MS and HRMS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of the synthesized compounds. High-Resolution Mass Spectrometry (HRMS) is particularly critical as it provides highly accurate mass measurements, allowing for the confirmation of the molecular formula. acs.org

For derivatives of 6-fluoro-4-iodo-1H-indazole, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly used. The mass spectrum will show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the mass of the compound. nih.govmdpi.com

In the case of Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate , HRMS (EI) analysis showed a calculated mass for C₁₆H₁₃FN₂O₃ [M]⁺ of 300.0910, with the found value being 300.0880, confirming the elemental composition. nih.gov Similarly, for the complex derivative 4-(6-Fluoro-4-(5-isopropoxy-1-trityl-1H-indazol-3-yl)pyridin-2-yl)morpholine , HRMS analysis yielded a found mass of 599.2823 against a calculated value of 599.2822 for the molecular formula C₃₈H₃₆FN₄O₂, providing strong evidence for the assigned structure. nih.gov

Table 2: HRMS Data for Selected 6-Fluoro-1H-Indazole Derivatives

| Compound Name | Molecular Formula | Calculated Mass [M]⁺ | Found Mass | Reference |

|---|---|---|---|---|

| Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C₁₆H₁₃FN₂O₃ | 300.0910 | 300.0880 | nih.gov |

| 4-(6-Fluoro-4-(5-isopropoxy-1-trityl-1H-indazol-3-yl)pyridin-2-yl)morpholine | C₃₈H₃₆FN₄O₂ | 599.2822 | 599.2823 | nih.gov |

| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | C₁₆H₁₃ClN₂O₃ | 316.0615 | 316.0613 | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. rsc.org For indazole derivatives, key vibrational frequencies include the N-H stretch, C=C and C=N stretches of the aromatic system, and the C-F and C-I stretches.

The IR spectrum of Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate displays a series of characteristic absorption bands. nih.gov The region around 3000-3100 cm⁻¹ corresponds to aromatic C-H stretching. The strong absorption at 1715 cm⁻¹ is indicative of the C=O stretch from the ester functional group. Vibrations associated with the aromatic rings (C=C and C=N stretching) appear in the 1400-1650 cm⁻¹ region. The C-F bond typically shows a strong absorption in the fingerprint region, generally between 1000 and 1400 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for Methyl 6-fluoro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate nih.gov

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3080, 3051 | Aromatic C-H Stretch |

| 2948, 2846 | Aliphatic C-H Stretch (methyl groups) |

| 1715 | C=O Stretch (ester) |

| 1626, 1520, 1502 | Aromatic C=C and C=N Stretch |

| 1250, 1177 | C-O Stretch (ester and ether) |

| 1111 | C-F Stretch (indicative) |

X-ray Crystallography for Solid-State Structure Determination

For complex heterocyclic systems like substituted indazoles, X-ray crystallography can resolve structural ambiguities, such as the exact position of substituents or the preferred tautomeric form. While a crystal structure for this compound itself is not described in the surveyed literature, studies on related derivatives highlight the power of this method. For example, the crystal structures of four different (1H-indazol-1-yl)methanol derivatives have been reported, providing definitive proof of their structures in the solid state. acs.org Such analyses confirm the planar nature of the indazole ring system and reveal details about intermolecular interactions, such as hydrogen bonding, which govern the crystal packing. These studies provide a solid foundation for understanding the structural chemistry of the broader indazole family. acs.org

Computational and Theoretical Investigations of 6 Fluoro 4 Iodo 1h Indazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 6-fluoro-4-iodo-1H-indazole. These calculations can determine key properties like molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and atomic charges.

The presence of a fluorine atom at the 6-position and an iodine atom at the 4-position creates a unique electronic distribution within the indazole ring. Fluorine, being highly electronegative, acts as an electron-withdrawing group, while iodine, although less electronegative, can participate in halogen bonding and other non-covalent interactions.

| Computational Method | Calculated Property | Finding |

|---|---|---|

| DFT | Electronic Structure | The fluorine atom at C6 and iodine at C4 significantly alter the electron density distribution of the indazole ring. |

| DFT/QTAIM | Intermolecular Interactions | Analysis of the electron density topology reveals the nature and strength of hydrogen and halogen bonds. researchgate.net |

| FEP | Binding Affinity | Calculations predicted that a 6-fluoro substitution would result in a weaker binding affinity in certain biological targets. nih.gov |

Mechanistic Studies of Reaction Pathways Involving the Indazole Core

Computational methods are also employed to investigate the mechanisms of chemical reactions involving the indazole core. nih.govresearchgate.net These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway. For instance, in reactions such as C-H amination, computational studies can help elucidate the role of the metal catalyst and the sequence of bond-forming and bond-breaking events. nih.gov

A plausible reaction mechanism for the synthesis of certain indazole derivatives involves the coordination of a metal catalyst, followed by C-H activation, and subsequent reductive elimination or other bond-forming steps. nih.gov Quantum chemical calculations have been used to support proposed mechanisms in the synthesis of various substituted indazoles. chim.it

Molecular Docking and Ligand Design Methodologies for Indazole Scaffolds

The indazole scaffold is a common feature in many biologically active molecules, particularly kinase inhibitors. nih.govnih.gov Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This information is crucial for understanding the structure-activity relationship (SAR) and for designing new, more potent inhibitors. mdpi.com

In the context of this compound, docking studies can reveal how the fluoro and iodo substituents interact with the amino acid residues in the active site of a target protein. nih.gov The indazole core often forms key hydrogen bonds with the hinge region of kinases. nih.gov The design of novel inhibitors may involve modifying the substituents on the indazole ring to optimize these interactions and improve binding affinity. nih.govmdpi.com

| Methodology | Application | Key Insight |

|---|---|---|

| Molecular Docking | PLK4 Inhibitor Design | The indazole core forms crucial hydrogen bonds with hinge region residues like Glu-90 and Cys-92. nih.gov |

| Ligand-Based Design | New Compound Generation | Utilizes known active compounds to design new structures with desired properties. whiterose.ac.uk |

| Structure-Activity Relationship (SAR) | IDO1 Inhibitor Optimization | Substituents at the 4- and 6-positions of the 1H-indazole scaffold are critical for inhibitory activity. mdpi.com |

Prediction of Synthetic Accessibility and Reactivity Profiles

Computational tools can also be used to predict the synthetic accessibility of a molecule. whiterose.ac.uk By analyzing known chemical reactions and building blocks, these tools can suggest potential synthetic routes for a target molecule like this compound and its derivatives. This can help chemists prioritize synthetic targets and design more efficient synthetic strategies. whiterose.ac.uk

Furthermore, the reactivity profile of the molecule can be predicted. For example, the presence of the iodo group at the 4-position suggests that this site would be susceptible to various cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for further functionalization of the indazole core. nih.gov The fluorine atom at the 6-position can influence the regioselectivity of these reactions.

Future Directions and Emerging Research Avenues for 6 Fluoro 4 Iodo 1h Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized indazoles has been a subject of intense research, with numerous methods developed for the construction of the core heterocyclic system. mdpi.comresearchgate.net However, the focus is increasingly shifting towards methodologies that are not only efficient but also environmentally benign and sustainable. For 6-fluoro-4-iodo-1H-indazole, future synthetic strategies will likely move away from traditional multi-step processes that may involve harsh reagents.

Emerging trends point towards the adoption of one-pot domino reactions and advanced catalytic systems. researchgate.netnih.gov For instance, the development of copper- or palladium-catalyzed C-H activation/amination or cyclization cascades could provide a more direct route to the indazole core. nih.govnih.gov Research into thermo-induced isomerization of o-haloaryl N-sulfonylhydrazones followed by copper-mediated cyclization offers another promising avenue that could be adapted for this specific molecule. nih.gov

Key areas for development include:

Catalyst Optimization: Utilizing earth-abundant metal catalysts (e.g., copper, iron) to replace more expensive precious metals like palladium or rhodium, thereby reducing costs and environmental impact. nih.gov

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can enhance safety, improve reaction control, and allow for easier scalability compared to traditional batch processes.

Green Solvents: Exploring the use of greener solvents or even solvent-free reaction conditions to minimize hazardous waste generation.

| Synthetic Strategy | Potential Advantage | Relevant Catalyst/Reagent Examples |

| C-H Functionalization/Cyclization | High atom economy, reduced number of steps | Pd(OAc)₂, Cu(OAc)₂, Rh(III) complexes nih.govnih.govresearchgate.net |

| [3+2] Cycloaddition | Modular and convergent approach | Arynes and diazophosphonates thieme-connect.com |

| Domino Reactions | Increased efficiency, one-pot synthesis | PIFA-mediated amination nih.gov |

Exploration of Undiscovered Reactivity Patterns for Further Functionalization

The this compound molecule possesses two key handles for chemical modification: the C-I bond and various C-H bonds on the bicyclic ring. While the iodine at the C-4 position is a well-established site for cross-coupling reactions, its interplay with the fluorine at C-6 and the inherent reactivity of the indazole ring itself is not fully explored.

Future research will likely focus on uncovering more nuanced reactivity. This includes investigating selective transformations that can distinguish between the different C-H bonds on the benzene (B151609) portion of the molecule. The electron-withdrawing fluorine atom influences the acidity and reactivity of adjacent protons, potentially enabling regioselective metalation or direct C-H functionalization at specific sites that are otherwise difficult to access. researchgate.net Furthermore, the pyrazole (B372694) moiety of the indazole has its own unique reactivity that can be exploited. For example, N-heterocyclic carbenes (NHCs) have shown unprecedented reactivity with various substrates, and their application to activate or functionalize the indazole core could lead to novel transformations. acs.org

Areas for exploration include:

Regiodivergent Reactions: Developing conditions that allow for selective functionalization at either the C-5 or C-7 positions, controlled by the choice of catalyst, ligand, or directing group. researchgate.net

Ortho-Metalation: Using the N-H or a pre-installed N-substituent as a directing group to achieve selective functionalization at the C-7 position.

Novel Cycloadditions: Exploring the indazole as a dipole or dienophile in cycloaddition reactions to construct more complex fused heterocyclic systems.

Advanced Functionalization Techniques for Diverse Chemical Libraries

To fully realize the potential of this compound as a scaffold, particularly in drug discovery, the development of robust and versatile functionalization techniques is paramount. These methods are essential for creating large and diverse chemical libraries for high-throughput screening. Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and are highly applicable here. researchgate.net

The iodine at the C-4 position is ideal for a wide array of transformations, including:

Suzuki Coupling: To introduce aryl or heteroaryl groups.

Sonogashira Coupling: To install alkyne functionalities.

Heck Coupling: For the introduction of vinyl groups.

Buchwald-Hartwig Amination: To form C-N bonds with various amines.

Cyanation: To add a nitrile group, a versatile precursor for other functional groups.

Beyond the C-I bond, direct C-H functionalization represents a major frontier. researchgate.net Techniques catalyzed by palladium, rhodium, or cobalt can enable the direct arylation, alkylation, or amination of the indazole core without the need for pre-functionalization, offering a more atom-economical approach to diversification. nih.govacs.org Combining these methods allows for a sequential and regioselective diversification strategy, rapidly generating a wide array of 4,5,6,7-tetrasubstituted indazoles from the single starting material. researchgate.net

| Functionalization Technique | Target Position | Typical Reagents/Catalysts | Resulting Functionality |

| Suzuki Coupling | C-4 (via Iodine) | Boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄) | Aryl, Heteroaryl |

| Sonogashira Coupling | C-4 (via Iodine) | Terminal alkynes, Pd/Cu catalyst | Alkyne |

| C-H Arylation | C-3, C-7 | Arenes, Pd(OAc)₂, Ag₂CO₃ | Aryl |

| Buchwald-Hartwig Amination | C-4 (via Iodine) | Amines, Pd catalyst, Ligand (e.g., BINAP) | Amino |

Integration into Novel Material Science Applications with Enhanced Performance

The application of indazole derivatives is not limited to biology; they are also emerging as promising candidates in material science. researchgate.net The rigid, aromatic structure of the indazole core, combined with the specific electronic properties imparted by the fluoro- and iodo-substituents, makes this compound an attractive building block for novel organic functional materials.

Derivatives of this compound could be investigated for applications such as:

Organic Light-Emitting Diodes (OLEDs): The indazole core can be part of a larger conjugated system designed to be a fluorescent or phosphorescent emitter. The fluorine substituent can enhance volatility and tune the HOMO/LUMO energy levels, while the iodine provides a site for attaching other chromophoric units. Some 2-aryl-2H-indazoles have already been identified as a new class of fluorophores. acs.org

Organic Field-Effect Transistors (OFETs): The ability to form ordered structures through intermolecular interactions is key for charge transport. The specific substitution pattern could be used to control solid-state packing and improve charge carrier mobility.

Chemical Sensors: By attaching specific receptor units to the indazole scaffold (likely via the versatile iodine position), it may be possible to design chemosensors where binding of an analyte causes a detectable change in fluorescence or other photophysical properties.

The synthesis of polymeric materials derived from this compound, where the indazole unit is either in the main chain or as a pendant group, is another unexplored but potentially fruitful area of research.

Synergistic Approaches Combining Synthetic and Computational Methodologies

The integration of computational chemistry with synthetic organic chemistry offers a powerful paradigm for accelerating research. Instead of relying solely on trial-and-error, in silico studies can guide synthetic efforts, predict outcomes, and provide deep mechanistic insights. This synergistic approach is particularly valuable for a versatile scaffold like this compound.

Future research will increasingly rely on this combination:

Reaction Prediction and Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model reaction pathways for novel functionalization reactions, predict regioselectivity, and understand the role of catalysts and ligands. This can help in optimizing reaction conditions before extensive experimental work is undertaken. acs.org

Rational Drug Design: For medicinal chemistry applications, molecular docking and molecular dynamics (MD) simulations can predict how derivatives of this compound bind to specific biological targets, such as protein kinases. mdpi.comresearchgate.net This allows for the rational design of new, more potent and selective inhibitors.

Predicting Material Properties: Computational methods can predict the electronic and photophysical properties (e.g., absorption/emission wavelengths, quantum yields) of new materials derived from the indazole scaffold, guiding the synthesis towards candidates with the most promising characteristics for applications like OLEDs. researchgate.net

ADMET Prediction: In silico tools can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify and deprioritize compounds with unfavorable profiles early in the discovery process. researchgate.net

This integrated approach not only saves time and resources but also fosters a deeper understanding of the underlying chemical and physical principles, paving the way for more innovative and impactful science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Fluoro-4-iodo-1H-indazole, and what reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and cross-coupling reactions. For example, iodination of 6-fluoro-1H-indazole precursors using N-iodosuccinimide (NIS) under acidic conditions (e.g., H₂SO₄) at 0–25°C achieves moderate yields (40–60%) . Microwave-assisted Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups at the 4-position, requiring Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in DMF/H₂O at 100°C . Key factors affecting yield include stoichiometry of iodinating agents, reaction time, and purification via column chromatography (silica gel, hexane/EtOAc).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid skin contact due to potential halogenated compound toxicity .

- Storage : Store in amber vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

- Waste Disposal : Halogenated waste must be segregated and treated via halogen-specific neutralization protocols before disposal .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -120 ppm for C6-F) and ¹H NMR (doublets for indazole protons) confirm substitution patterns .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 277.0) validates molecular weight .

- X-ray Crystallography : SHELXL-2018 refines crystal structures, with emphasis on anisotropic displacement parameters for iodine/fluorine atoms. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can SHELXL software improve the accuracy of crystallographic data for halogenated indazoles like this compound?

- Methodological Answer : SHELXL’s dual-space algorithm (e.g., BUST) resolves phase problems in heavy-atom structures. For iodine-containing indazoles:

- Apply TWIN commands to address potential twinning from halogen-heavy lattices.

- Use ISOR restraints to model anisotropic displacement of iodine atoms.

- Validate with R₁ (< 5%) and wR₂ (< 12%) metrics .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Systematic Review : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to filter studies .

- Data Triangulation : Compare assays (e.g., kinase inhibition vs. cytotoxicity) and cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

- Statistical Analysis : Use Bland-Altman plots to assess inter-lab variability in IC₅₀ values .

Q. How to design structure-activity relationship (SAR) studies to explore the role of iodo and fluoro substituents in this compound?

- Methodological Answer :

- Substituent Scanning : Synthesize analogs with Cl/Br at C4 and H/CH₃ at C6. Test against targets (e.g., kinases) to quantify halogen effects on potency .

- Computational Modeling : Density functional theory (DFT) calculates electrostatic potential maps to correlate substituent electronegativity with binding affinity .

- Crystallographic Overlays : Superpose ligand-target complexes (e.g., PDB entries) to identify steric/electronic contributions of iodine .

Q. What computational methods are suitable for modeling the electronic effects of fluoro and iodo substituents in this compound?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) for geometry optimization and M06-2X/def2-TZVP for single-point energy calculations. Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) with explicit solvent models to assess halogen bonding dynamics .

Q. What strategies can enhance the aqueous solubility of this compound derivatives without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce phosphate esters at N1, which hydrolyze in vivo to release the active compound .

- Co-solvent Systems : Use cyclodextrin inclusion complexes or PEG-based formulations to improve solubility while maintaining IC₅₀ values .

- Fragment-Based Optimization : Replace iodine with polar groups (e.g., -SO₂NH₂) and assess via SPR binding assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.